叔丁基(4-甲基噻唑-2-基)氨基甲酸酯

描述

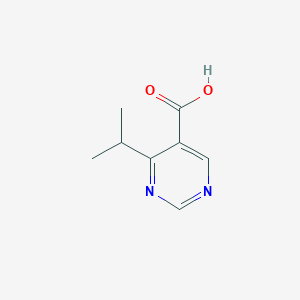

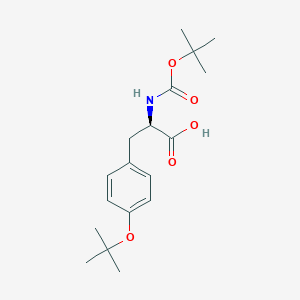

“tert-Butyl (4-methylthiazol-2-yl)carbamate”, also known as MTTCA, is an organic compound that belongs to the thiazole family . It has a molecular formula of C9H14N2O2S and a molecular weight of 214.28 g/mol .

Synthesis Analysis

The synthesis of “tert-Butyl (4-methylthiazol-2-yl)carbamate” involves the reaction of 4-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of DMAP and Et3N . The reaction is carried out in dichloromethane at 20℃ for 2 hours . The product is then purified by flash chromatography .

Molecular Structure Analysis

The InChI Key of “tert-Butyl (4-methylthiazol-2-yl)carbamate” is JGBZPLSFZVKDDV-UHFFFAOYSA-N . This key is a unique identifier that represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“tert-Butyl (4-methylthiazol-2-yl)carbamate” has several notable physicochemical properties. It has a high GI absorption and is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 2.46, indicating its lipophilicity . It is soluble, with a solubility of 0.555 mg/ml or 0.00259 mol/l .

科学研究应用

Synthetic Intermediate in Medicinal Chemistry

tert-Butyl (4-methylthiazol-2-yl)carbamate: is frequently used as a synthetic intermediate in the design and development of various pharmaceutical compounds. The thiazole ring, a core structure within this compound, is a common motif in many drugs due to its bioactive properties . It can be utilized to synthesize molecules with potential antibacterial, antifungal, and antiviral activities.

Biocatalytic Process Applications

The tert-butyl group within this compound exhibits unique reactivity patterns that are advantageous in biocatalytic processes. This group can enhance the stability of the molecule, making it suitable for enzymatic reactions that require robust substrates .

Antioxidant and Neuroprotective Research

Thiazole derivatives, including tert-Butyl (4-methylthiazol-2-yl)carbamate , have been explored for their antioxidant properties. These compounds can be part of studies aiming to develop treatments for oxidative stress-related diseases, such as neurodegenerative disorders .

Cancer Research

The thiazole ring is present in several antineoplastic drugs. Researchers can use tert-Butyl (4-methylthiazol-2-yl)carbamate as a precursor to develop new compounds with potential cytotoxic activities against cancer cells .

Development of Antimicrobial Agents

Given its structural similarity to known antimicrobial drugs, this compound can be used to create new agents that target resistant strains of bacteria, contributing to the field of antibiotic research .

Chemical Reaction Accelerators

The tert-butyl group’s steric bulk may be exploited in chemical synthesis to accelerate reactions by providing better substrate orientation or protecting reactive sites during a reaction sequence .

Analytical Chemistry

In analytical chemistry, tert-Butyl (4-methylthiazol-2-yl)carbamate can be used as a standard or reference compound when developing new chromatographic methods, due to its well-defined physical and chemical properties .

Biopharma Production

This compound may serve as a building block in the synthesis of complex molecules used in biopharmaceutical production, where its stability and reactivity are beneficial for creating diverse therapeutic agents .

安全和危害

属性

IUPAC Name |

tert-butyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-5-14-7(10-6)11-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBZPLSFZVKDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668690 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-methylthiazol-2-yl)carbamate | |

CAS RN |

848472-44-6 | |

| Record name | tert-Butyl (4-methyl-1,3-thiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)